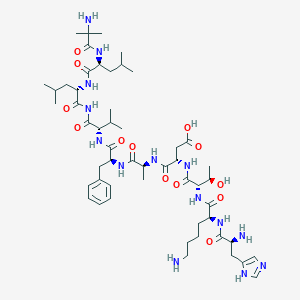
1-Amino-4-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methylazetidin-2-one, also known as S-4-carboxy-2-pyrrolidinone, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and antiviral activity.
Wirkmechanismus
The exact mechanism of action of 1-Amino-4-methylazetidin-2-one in cancer cells is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemische Und Physiologische Effekte
Apart from its anticancer activity, 1-Amino-4-methylazetidin-2-one has also been reported to exhibit neuroprotective activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Amino-4-methylazetidin-2-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Amino-4-methylazetidin-2-one. One of the most promising areas of research is the development of targeted anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to identify potential biomarkers for patient selection. Furthermore, the development of more efficient synthesis methods and formulations that improve the solubility and bioavailability of this compound is also an important area of research.
Synthesemethoden
The synthesis of 1-Amino-4-methylazetidin-2-one can be achieved through the condensation of L-proline with methyl acrylate followed by the cyclization of the resulting intermediate with sodium hydride. This method has been reported to yield the compound in good to excellent yields with high purity.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methylazetidin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Eigenschaften
CAS-Nummer |
130065-26-8 |
|---|---|
Produktname |
1-Amino-4-methylazetidin-2-one |
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1-amino-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |
InChI-Schlüssel |
PAZHNMIIJZACRG-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N1N |
Kanonische SMILES |
CC1CC(=O)N1N |
Synonyme |
2-Azetidinone,1-amino-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)